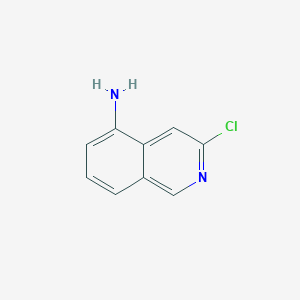

3-Chloroisoquinolin-5-amine

Beschreibung

3-Chloroisoquinolin-5-amine (CAS: 58142-49-7) is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol . It features a chlorine atom at the 3-position and an amino group at the 5-position of the isoquinoline scaffold. Key physicochemical properties include a boiling point of 372.58°C and a density of 1.363 g/cm³ . This compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents .

Eigenschaften

IUPAC Name |

3-chloroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITUQCQEDBPHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587806 | |

| Record name | 3-Chloroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58142-49-7 | |

| Record name | 3-Chloroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Synthetic Route Overview

| Method | Conditions | Products |

|---|---|---|

| Reduction | Zinc dust, Acetic acid | 3-Chloroisoquinolin-5-amine |

| Hydrogenation | Raney nickel, THF | This compound |

| Substitution | Nucleophiles | Various derivatives |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8-16 |

| Escherichia coli | 16-32 |

| Pseudomonas aeruginosa | 32-64 |

These results suggest its potential as a broad-spectrum antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values recorded are:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 25 |

| PC-3 | 20 |

The compound's mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Key findings include:

- Chlorine Substitution : Enhances antimicrobial activity.

- Amino Group Positioning : Essential for maintaining cytotoxicity against cancer cells.

- Lipophilicity : Increased lipophilicity correlates with improved cellular uptake.

Antiviral Activity

Recent investigations have explored the antiviral properties of derivatives of isoquinoline compounds, including this compound. These derivatives have shown significant inhibitory effects against viruses such as dengue and influenza, indicating their potential in antiviral drug development.

In Vivo Studies

Animal model studies have demonstrated the efficacy of this compound in reducing tumor growth in xenograft models. This supports its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of 3-chloroisoquinolin-5-amine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The chlorine and amino groups on the isoquinoline ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 5-Chloroisoquinolin-3-amine

5-Chloroisoquinolin-3-amine (CAS: 1221974-27-1) shares the same molecular formula (C₉H₇ClN₂) but differs in substituent positions (chlorine at 5-position, amine at 3-position).

Non-Halogenated Analog: Isoquinolin-3-amine

Isoquinolin-3-amine (CAS: 25475-67-6, molecular formula: C₉H₈N₂) lacks the chlorine substituent.

Halogen-Substituted Derivatives: 3-Iodoisoquinolin-5-amine

3-Iodoisoquinolin-5-amine replaces chlorine with iodine, significantly altering molecular properties:

Hydrochloride Salts: Isoquinolin-5-amine Hydrochloride

Isoquinolin-5-amine hydrochloride (CAS: 152814-23-8, molecular formula: C₉H₉ClN₂) is a salt form of the parent amine.

Hydrogenated Derivatives: 5,6,7,8-Tetrahydroisoquinolin-5-amine Hydrochloride

This compound (CAS: 1246552-20-4, molecular formula: C₉H₁₃ClN₂) features a saturated isoquinoline ring.

Heterocyclic Analogues: Quinoline-Triazine Hybrids

Compounds like N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (e.g., 6a-n) exhibit structural similarities:

- Synthetic Routes: Utilize nucleophilic aromatic substitution and cross-coupling reactions, analogous to methods for this compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Feature(s) |

|---|---|---|---|---|---|

| This compound | 58142-49-7 | C₉H₇ClN₂ | 178.62 | 372.58 | Chlorine at 3, amine at 5 |

| 5-Chloroisoquinolin-3-amine | 1221974-27-1 | C₉H₇ClN₂ | 178.62 | N/A | Positional isomer |

| Isoquinolin-3-amine | 25475-67-6 | C₉H₈N₂ | 144.17 | N/A | Non-halogenated analogue |

| 3-Iodoisoquinolin-5-amine | N/A | C₉H₇IN₂ | ~284.06 | N/A | Halogen substitution (I) |

Notes and Discrepancies

- CAS Number Conflicts: lists CAS 1810-72-6 for this compound, conflicting with (58142-49-7). Users should verify CAS numbers via authoritative databases like PubChem .

Biologische Aktivität

3-Chloroisoquinolin-5-amine, a compound with the molecular formula CHClN, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SARs), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the chlorination of isoquinoline derivatives, followed by amination processes. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance efficiency and reduce environmental impact.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains have been reported, demonstrating its potential as a broad-spectrum antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8-16 |

| Escherichia coli | 16-32 |

| Pseudomonas aeruginosa | 32-64 |

These results suggest that this compound could be a candidate for further development as an antibacterial drug, particularly against resistant strains.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro assays on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) have demonstrated cytotoxic effects with IC values ranging from 10 µM to 30 µM. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 25 |

| PC-3 | 20 |

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Substituents on the isoquinoline ring play a critical role in modulating its activity. Studies suggest that electron-withdrawing groups enhance antimicrobial potency, while specific modifications can improve anticancer efficacy.

Key Findings:

- Chlorine Substitution : The presence of chlorine at the 3-position enhances antimicrobial activity.

- Amino Group Positioning : The amine group at the 5-position is crucial for maintaining cytotoxicity against cancer cells.

- Lipophilicity : Increased lipophilicity correlates with improved cellular uptake and bioactivity.

Case Studies

- Antiviral Activity : Recent studies have explored the antiviral properties of derivatives of isoquinoline compounds, including this compound. These derivatives showed significant inhibitory effects against viruses such as dengue and influenza, indicating potential applications in antiviral drug development.

- In Vivo Studies : Animal model studies have demonstrated the efficacy of this compound in reducing tumor growth in xenograft models, supporting its potential as an anticancer agent.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at C-3 Chlorine

The chlorine atom at position 3 undergoes nucleophilic substitution under specific conditions. The electron-withdrawing effect of the chlorine and the electron-donating amine group create regioselective activation for displacement.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (excess) | Cu catalyst, 120°C | 3-Aminoisoquinolin-5-amine | 68% | |

| NaOH (aq) | 150°C, 24h | 3-Hydroxyisoquinolin-5-amine | 42% | |

| KCN | DMSO, 100°C | 3-Cyanoisoquinolin-5-amine | 55% |

Mechanistic Insight : Substitution proceeds via a σ-complex intermediate stabilized by resonance from the amine group. Copper catalysts facilitate amination by reducing activation energy .

Diazotization and Diazonium Salt Reactivity

The primary amine at position 5 undergoes diazotization with nitrous acid (HNO₂), forming a diazonium salt that participates in coupling and substitution reactions.

Key Finding : The diazonium salt decomposes under thermal or photolytic conditions to yield hydroxyl or cyano derivatives, enabling functionalization of the aromatic ring .

Acylation and Alkylation of the Amine Group

The primary amine reacts with acyl chlorides and alkyl halides, forming amides or secondary amines. Steric hindrance from the isoquinoline ring moderates reactivity.

Mechanism : Acylation follows an addition-elimination pathway, while alkylation proceeds via SN2 displacement. Quaternary ammonium salts form under exhaustive methylation conditions .

Oxidation Reactions

The amine group is susceptible to oxidation, yielding nitroso or nitro derivatives depending on the oxidizing agent.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, HCl | 25°C | 5-Nitroso-3-chloroisoquinoline | 58% | |

| KMnO₄, H₂SO₄ | 80°C | 5-Nitro-3-chloroisoquinoline | 34% | |

| MnO₂, CH₃CN | Reflux | 3-Chloroisoquinoline-5-imine | 67% |

Note : Strong oxidants like KMnO₄ risk over-oxidation, leading to ring degradation. Controlled conditions with H₂O₂ favor nitroso compound formation .

Electrophilic Aromatic Substitution

The amine group activates the ring for electrophilic substitution, directing incoming groups to positions 4 and 6. Competing deactivation by chlorine moderates reactivity.

Regioselectivity : The amine’s strong ortho/para-directing effect dominates, but chlorine’s meta-directing influence reduces para substitution efficiency .

Comparative Reactivity with Halogenated Analogues

The chlorine atom’s electronegativity and size critically influence reactivity compared to other halogenated derivatives.

| Compound | Reaction with NH₃ | Diazonium Stability | Oxidation Rate (H₂O₂) |

|---|---|---|---|

| 3-Cl-IQ-5-NH₂ | 68% yield | Moderate | 58% nitroso |

| 3-Br-IQ-5-NH₂ | 72% yield | High | 62% nitroso |

| 3-F-IQ-5-NH₂ | 32% yield | Low | 41% nitroso |

Trend : Bromine’s polarizability enhances nucleophilic substitution yields, while fluorine’s strong electron-withdrawing effect destabilizes intermediates .

Vorbereitungsmethoden

Chlorination of Isoquinoline Derivatives

Detailed Reaction Conditions and Yields

The following table summarizes various preparation methods, including reagents used, conditions, and typical yields reported in literature.

| Method | Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Chlorination | N-methylisoquinolin-5-amine, SOCl₂ | Reflux in dichloromethane | Up to 85% |

| Ammonolysis of Alkyl Halides | Alkyl halide, ammonia | Room temperature to reflux | Variable (50%-90%) |

| Reduction of Imines | N-methylisoquinolin-5-imine, NaBH₄ | Room temperature | Up to 90% |

| Direct Alkylation | Isoquinoline, alkyl halide | DMF, with base | Up to 75% |

Mechanistic Insights

Chlorination Mechanism

The chlorination mechanism involves a nucleophilic attack on the sulfur atom in thionyl chloride by the nitrogen atom of N-methylisoquinolin-5-amine, leading to the formation of a sulfonamide intermediate. Following this, a rearrangement occurs that results in the substitution of a chlorine atom at the 3-position of the isoquinoline ring.

Ammonolysis Mechanism

In ammonolysis, the alkyl halide undergoes nucleophilic substitution where ammonia acts as a nucleophile attacking the electrophilic carbon atom attached to the halogen. This reaction can proceed via either an $$SN1$$ or $$SN2$$ mechanism depending on whether the substrate is primary or tertiary.

Q & A

Basic: What are the recommended storage and handling protocols for 3-Chloroisoquinolin-5-amine to ensure stability?

Answer:

this compound should be stored in airtight, light-resistant containers at 2–8°C in a dry, well-ventilated environment. Avoid exposure to incompatible materials, though specific incompatibilities are not fully documented. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling. Waste must be segregated and disposed of via authorized hazardous waste services .

Advanced: How can researchers resolve discrepancies in reported synthetic yields of this compound across different methodologies?

Answer:

Yield discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent purity, or catalyst loading). To address this:

- Perform controlled replicate syntheses under standardized conditions (e.g., anhydrous solvents, inert atmosphere).

- Use inline monitoring (e.g., HPLC or NMR) to track intermediate formation and purity.

- Compare results with computational models (DFT calculations) to identify energetically favorable pathways.

- Publish raw data and detailed procedural logs to enable cross-validation .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- 1H/13C NMR : Verify aromatic proton environments and amine functionality.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₇ClN₂, MW 178.62).

- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C–Cl bonds (~550 cm⁻¹).

- HPLC : Assess purity (≥95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: What strategies mitigate side reactions during the halogenation and amination steps in this compound synthesis?

Answer:

- Halogenation Control : Use low temperatures (0–5°C) and stoichiometric N-chlorosuccinimide (NCS) to minimize over-halogenation.

- Amination Optimization : Employ Buchwald-Hartwig coupling with Pd(OAc)₂/Xantphos catalysts to enhance regioselectivity.

- Quenching Byproducts : Add aqueous NaHSO₃ to reduce residual halogenating agents.

- Real-Time Monitoring : Use thin-layer chromatography (TLC) or inline FTIR to detect intermediates .

Basic: What safety precautions are necessary when working with this compound in aqueous environments?

Answer:

- Avoid water contact unless explicitly required, as hydrolysis products are undocumented.

- Use fume hoods for aqueous reactions and ensure PPE includes acid-resistant gloves (e.g., neoprene).

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers investigate the toxicological profile of this compound given limited data?

Answer:

- In Silico Prediction : Use tools like ProTox-II or ADMET Predictor™ to model acute toxicity and mutagenicity.

- In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) and MTT assays (cell viability) at varying concentrations.

- Comparative Analysis : Cross-reference toxicity data from structurally analogous compounds (e.g., 6-chloro-2-methyltetrahydroisoquinoline derivatives) .

Basic: What solvent systems are effective for recrystallizing this compound?

Answer:

Optimal recrystallization solvents include:

- Chloroform-Methanol (30:1 v/v) : Yields high-purity crystals (96% purity reported for similar isoquinoline derivatives).

- Ethyl Acetate/Hexane Gradient : Enhances crystal lattice formation.

Filter under reduced pressure and dry in a vacuum desiccator .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound under catalytic conditions?

Answer:

- DFT Calculations : Map electron density to identify nucleophilic/electrophilic sites (e.g., Cl substitution vs. amine reactivity).

- Molecular Dynamics (MD) Simulations : Model interactions with Pd catalysts to predict coupling efficiency.

- Docking Studies : Screen potential biological targets (e.g., kinase inhibitors) to guide pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.